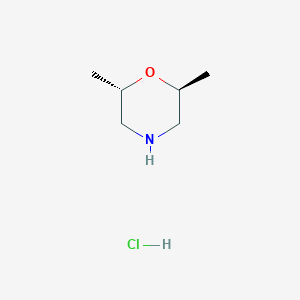
N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, commonly known as BBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. BBTA belongs to the class of thiazole-containing compounds and has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of BBTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. BBTA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. In addition, BBTA has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BBTA has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. BBTA has also been shown to modulate the expression of various genes and proteins that are involved in the regulation of cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using BBTA in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for drug development. However, one of the limitations of using BBTA is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of BBTA. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of novel formulations of BBTA that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of BBTA and its potential therapeutic applications in various diseases.
合成法
The synthesis of BBTA involves a multistep reaction that begins with the reaction of 4-hydroxybenzaldehyde with 4-chlorobenzyl chloride to form 4-(4-chlorobenzyl)oxybenzaldehyde. This intermediate is then reacted with 2-amino-4-(2-pyridyl)thiazole to form the desired product, BBTA. The synthesis method of BBTA has been optimized to improve the yield and purity of the compound.
科学的研究の応用
BBTA has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BBTA has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, BBTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-23(14-20-17-31-24(27-20)28-22-8-4-5-13-25-22)26-15-18-9-11-21(12-10-18)30-16-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,26,29)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXPXIKRDRLXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)


![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2910300.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2910304.png)

![2-Chloro-N-[(3-ethoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2910306.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2910311.png)